2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride
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Overview
Description
2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride is a complex organic compound that features a benzofuran ring fused with a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzofuran and thiazole moieties in its structure suggests that it may exhibit unique biological and chemical properties.
Mechanism of Action
It’s also worth noting that the synthesis of such compounds often involves complex chemical reactions. For example, a benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran ring, followed by the introduction of the thiazole moiety. The final step involves the chlorination of the carbonyl group.
Benzofuran Ring Formation: The benzofuran ring can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with suitable reagents.
Thiazole Ring Introduction: The thiazole ring can be introduced via a condensation reaction between a thioamide and an α-haloketone.
Chlorination: The final step involves the chlorination of the carbonyl group using reagents such as thionyl chloride or oxalyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl chloride group.
Oxidation and Reduction: The benzofuran and thiazole rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions to replace the chloride group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the benzofuran ring.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the thiazole ring.
Major Products
The major products formed from these reactions include various substituted benzofuran-thiazole derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-tumor, antibacterial, and antiviral activities.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological processes and pathways due to its ability to interact with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like amiodarone and angelicin, which also contain the benzofuran ring, are known for their pharmacological activities.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir, which contain the thiazole ring, are widely used in medicine.
Uniqueness
The uniqueness of 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride lies in its combined benzofuran-thiazole structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S/c1-7-11(12(14)16)18-13(15-7)9-2-3-10-8(6-9)4-5-17-10/h2-3,6H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSZVNBHVILSTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC3=C(C=C2)OCC3)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371142 |
Source
|
Record name | 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-09-4 |
Source
|
Record name | 2-(2,3-Dihydro-5-benzofuranyl)-4-methyl-5-thiazolecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306936-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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